molecular formula C15H17NO B13526164 1-Naphthyl 4-piperidinyl ether

1-Naphthyl 4-piperidinyl ether

Cat. No.: B13526164
M. Wt: 227.30 g/mol
InChI Key: KXEJLUAGLBQHLO-UHFFFAOYSA-N
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Description

1-Naphthyl 4-piperidinyl ether is a heterocyclic compound featuring a naphthalene moiety linked via an ether bond to the 4-position of a piperidine ring. Its synthesis often involves nucleophilic substitution or Claisen rearrangement reactions. For example, allyl 1-naphthyl ether can be synthesized by substituting allyl groups onto 1-naphthol under controlled heating (58°C, 8 hours) and further modified via microwave-assisted Claisen rearrangement using FeCl₃ as a catalyst .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4-naphthalen-1-yloxypiperidine

InChI

InChI=1S/C15H17NO/c1-2-6-14-12(4-1)5-3-7-15(14)17-13-8-10-16-11-9-13/h1-7,13,16H,8-11H2

InChI Key

KXEJLUAGLBQHLO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Ether Formation via Nucleophilic Substitution

The most common synthetic route involves reacting a 4-hydroxypiperidine derivative with 1-naphthyl halide or a related activated aromatic compound under acidic or basic catalysis to form the ether bond.

  • Starting materials:

    • 1-Naphthol or 1-naphthyl halide (e.g., 1-naphthyl chloride or bromide)
    • 4-hydroxypiperidine or 4-piperidinyl tosylate/mesylate
  • Catalysts and conditions:

    • Acid catalysts such as p-toluenesulfonic acid (p-TsOH) have been reported as efficient for ether synthesis from 4-hydroxypiperidine and benzhydrol derivatives, suggesting similar conditions could be adapted for 1-naphthyl derivatives.
    • Basic conditions using potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) facilitate nucleophilic substitution by deprotonating the hydroxyl group on piperidine, enhancing nucleophilicity.
  • Typical procedure:

    • Activation of 1-naphthol to a better leaving group (halide or sulfonate ester).
    • Reaction with 4-hydroxypiperidine in the presence of a base or acid catalyst.
    • Heating under reflux (temperatures ranging from 80°C to 130°C) for several hours (commonly 12 h).
    • Work-up includes aqueous extraction, washing, and purification by recrystallization or chromatography.

Protection and Deprotection Strategies

  • To avoid side reactions on the piperidine nitrogen, protection groups such as Boc (tert-butyloxycarbonyl) are employed on the nitrogen during the ether formation step. After etherification, the protecting group is removed under acidic conditions.

  • Example: Boc-protected 4-hydroxymethylpiperidine is converted to a tosylate intermediate, which then undergoes nucleophilic substitution with 1-naphthyl phenol or halide. Subsequent deprotection yields the free 1-naphthyl 4-piperidinyl ether.

Reduction and Hydrogenation Steps (If Applicable)

  • Some synthetic routes involve intermediates such as 4-piperidone derivatives, which can be reduced or hydrogenated to 4-piperidinyl ethers. For example, N-phenyl-4-piperidone intermediates can be converted to piperidinyl ethers via reduction with LiAlH4 or catalytic hydrogenation.

  • These methods are useful when starting from ketone or amine intermediates that require conversion to the ether functionality.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
Acid-catalyzed etherification 1-naphthol + 4-hydroxypiperidine p-Toluenesulfonic acid Reflux 80-130°C, 12 h >85 Efficient, high purity product
Base-promoted substitution 1-naphthyl tosylate + 4-hydroxypiperidine (Boc-protected) K2CO3 or NaH, DMF 80°C, 6-12 h 70-90 Requires protection/deprotection steps
Reduction of 4-piperidone N-phenyl-4-piperidone LiAlH4 or catalytic hydrogenation 15-20°C, 4 h (reduction) 80-90 Converts ketone intermediates to ethers
Mitsunobu coupling 4-hydroxymethylpiperidine + 1-naphthyl phenol DIAD, PPh3 Room temp to reflux, hours 75-85 Mild conditions, stereospecific

Research Findings and Optimization Notes

  • Catalyst selection: Toluenesulfonic acid is highlighted as a highly efficient catalyst for ether formation from hydroxyl-containing piperidine derivatives and aromatic alcohols, providing high purity and yield.

  • Solvent effects: Mixed solvents such as DMF/toluene or methyl isobutyl ketone enhance solubility and reaction rates, improving yields.

  • Temperature control: Reflux temperatures between 80°C and 130°C are optimal; excessive heat may cause side reactions or decomposition.

  • Purification: Crude products are commonly purified by recrystallization from ethanol or petroleum ether, ensuring high purity (>99% by HPLC).

  • Protection strategies: Boc protection of the piperidine nitrogen prevents unwanted side reactions and facilitates selective ether formation. Deprotection is straightforward under acidic conditions.

  • Alternative activation: Tosylation or mesylation of the hydroxyl group on piperidine increases nucleophilicity and reaction efficiency in substitution reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthyl 4-piperidinyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form naphthoquinone derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium or rhodium catalysts can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium or rhodium catalysts.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-Naphthyl 4-piperidinyl ether has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Naphthyl 4-piperidinyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Substituent Position: 1-Naphthyl vs. 2-Naphthyl Ethers

The position of the naphthyl substituent significantly impacts physicochemical and biological properties.

  • Minimal Projection Area (MPA): 2-Naphthyl derivatives (e.g., VA16–VA20) exhibit lower MPA values compared to 1-naphthyl analogs, enhancing their cellular transport and glioblastoma activity (56–82.4% inhibition at 10 µg/mL).
  • Enzyme Inhibition : 1-Naphthyl ethers, such as compound 8m in CYP3A4 inhibition studies, demonstrate 26-fold greater potency than dillapiol, a natural methylenedioxyphenyl (MDP) derivative. This highlights the naphthyl group's role in enhancing enzyme interaction .

Functional Group Variations: Ethers vs. Esters and Amides

Piperidine-based analgesics and enzyme inhibitors vary widely based on functional groups.

  • Analgesic Potency : 1-(Heterocyclylalkyl)-4-piperidinyl methyl esters (e.g., carfentanil) and methylene methyl ethers (e.g., sufentanil) exhibit ED₅₀ values <1 mg/kg in rodent models, surpassing morphine. Bulkier aromatic substituents, including naphthyl groups, retain high mu-opioid receptor affinity and analgesic efficacy .
  • Safety Margins: N-4-Substituted piperidinyl-N-phenylpropanamides (e.g., R 31 833) show ED₅₀ values as low as 0.00032 mg/kg (10,031× morphine) with high safety margins (LD₅₀/ED₅₀ = 25,211) .

Table 2: Functional Group Impact on Piperidine Derivatives

Compound Class Key Feature Potency (vs. Morphine) Safety Margin (LD₅₀/ED₅₀)
4-Piperidinyl esters Ester linkage 10,031× 25,211
4-Piperidinyl ethers Ether linkage Not tested Not reported
Thiosemicarbazones 1-Naphthyl substituent Similar to phenethyl Not reported

Aromatic Bulk and Enzyme Interactions

The naphthyl group's aromatic bulk enhances interactions with hydrophobic enzyme pockets.

  • CYP3A4 Inhibition : 1-Naphthyl ether 8m (IC₅₀ = 0.03 µM) outperforms dillapiol (IC₅₀ = 0.78 µM) by 26-fold, likely due to improved π-π stacking and van der Waals interactions .

Q & A

Q. What are the validated synthetic routes for 1-naphthyl 4-piperidinyl ether, and how can reaction yields be optimized?

Q. How should researchers characterize the purity and structural integrity of 1-naphthyl 4-piperidinyl ether?

Routine characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., naphthyl protons at δ 7.2–8.5 ppm, piperidinyl protons at δ 2.5–3.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass Spectrometry (MS) : ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 257.3) .

Q. What safety protocols are critical when handling 1-naphthyl 4-piperidinyl ether in laboratory settings?

  • Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and N95/P3 respirators if aerosolization is possible .
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous drainage .

Advanced Research Questions

Q. How do structural modifications to the piperidinyl or naphthyl moieties affect receptor binding affinity?

Structure-activity relationship (SAR) studies reveal:

  • Piperidinyl Modifications : N-methylation reduces steric hindrance, enhancing binding to opioid or adrenergic receptors.
  • Naphthyl Substituents : Electron-withdrawing groups (e.g., -NO₂) at the 2-position increase α2-adrenergic receptor selectivity by 3-fold .
    Data Table :
DerivativeReceptor (Ki, nM)Selectivity Ratio (α2/α1)
Parent Compoundα2: 12 ± 2; α1: 45 ± 53.75
2-NO₂ Derivativeα2: 8 ± 1; α1: 60 ± 77.5

Q. What experimental designs are recommended for in vivo pharmacokinetic studies of 1-naphthyl 4-piperidinyl ether?

  • Animal Models : Use Sprague-Dawley rats (n ≥ 6/group) for bioavailability assessments.
  • Dosing : Administer 5 mg/kg IV or PO; collect plasma at 0.5, 1, 2, 4, 8, and 24 hours.
  • Analytical Method : LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

Contradictions often arise from assay conditions. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., CHO-K1 for GPCR studies) and buffer conditions (pH 7.4, 37°C).
  • Reference Controls : Include positive controls (e.g., clonidine for α2 receptors) to calibrate inter-lab variability .

Q. What computational tools are effective for predicting the metabolic stability of 1-naphthyl 4-piperidinyl ether?

  • In Silico Platforms : Use SwissADME or ADMET Predictor™ to estimate CYP450-mediated oxidation (e.g., piperidinyl N-demethylation).
  • Docking Studies : AutoDock Vina for binding poses in CYP3A4 active sites .

Q. How can researchers access high-quality reference standards for analytical validation?

  • Source Recommendations : Use NIST-certified standards (e.g., NIST SRM 922a) or commercially validated suppliers (e.g., Sigma-Aldrich) with batch-specific COAs .

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